3H-Pyrimido[4,5-B]indol-4(9H)-one
Overview
Description
“3H-Pyrimido[4,5-B]indol-4(9H)-one” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of the 9H-pyrimido[4,5-b]indole family .
Synthesis Analysis
The synthesis of 3H-Pyrimido[4,5-B]indol-4(9H)-one derivatives involves a series of chemical reactions . The process starts with the optimization of a novel class of GSK-3 inhibitors based on the tofacitinib-derived screen hit . A series of 19 novel 7-chloro-9H-pyrimido[4,5-b]indole-based derivatives were synthesized and their structure–activity relationships were studied with focus on the cyanoacetyl piperidine moiety .
Molecular Structure Analysis
The molecular structure of 3H-Pyrimido[4,5-B]indol-4(9H)-one is complex and involves several key functional groups . The structure of this compound and its derivatives have been analyzed using 1H and 13C NMR spectra .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3H-Pyrimido[4,5-B]indol-4(9H)-one derivatives are intricate . The crucial role of the nitrile group and its importance for the activity of this compound series was unveiled .
Scientific Research Applications
Antiviral Activity
The compound has been used in the synthesis of sugar-modified pyrimido[4,5-b]indole nucleosides, which have shown interesting anti-HCV activities (IC 50 = 1.6–20 μM) and anti-dengue activities (IC 50 = 10.8–40 μM) . These nucleosides work through intracellular phosphorylation to the corresponding nucleoside triphosphates (NTPs), which inhibit the viral DNA or RNA polymerase and/or terminate the DNA or RNA chain .
Anti-Cancer Agents
A series of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are structurally related to 3H-Pyrimido[4,5-B]indol-4(9H)-one, have been synthesized and evaluated for their antiproliferative activity against Hela, A549, HepG2, and MCF-7 cell lines . The compounds showed moderate to excellent antiproliferative activity with IC 50 values between 0 μM and 100 μM against cancer cells .
Synthesis of Nucleosides
The compound has been used in the synthesis of 4-substituted-9-(2-deoxy-β-D-ribosyl)-7H-pyrimido[4,5-b]indole nucleosides . These nucleosides were synthesized in high yield and their structures were confirmed by various spectra .
Ex Vivo Expansion of Human Hematopoietic Stem Cells (HSCs)
The compound is structurally related to the novel pyrimidoindole small molecules UM171 and UM729, which have been discovered in a screen of compounds capable of promoting human CD34+ cell expansion .
Mechanism of Action
Target of Action
The primary targets of 3H-Pyrimido[4,5-B]indol-4(9H)-one are the RET kinase and TRK . These targets play a significant role in numerous cancers, including lung, thyroid, breast, pancreatic, and prostate .
Mode of Action
3H-Pyrimido[4,5-B]indol-4(9H)-one interacts with its targets by inhibiting their activity. This compound is a dual RET/TRK inhibitor, meaning it can inhibit both RET and TRK . This dual inhibition can be utilized in tumors with both RET and TRK genetic backgrounds and can also provide blockade of fusions that are selected for from RET inhibitor treatments .
Biochemical Pathways
The compound affects the RET kinase signaling pathway, which is activated in numerous cancers . By inhibiting RET kinase, the compound can disrupt this signaling pathway, potentially slowing the growth of cancer cells .
Pharmacokinetics
It is known that selective inhibitors like this compound can lose efficacy over time due to the selective nature of the inhibitor placing darwinian-like pressure on the tumor to bypass treatment through the selection of novel oncogenic drivers .
Result of Action
The molecular and cellular effects of 3H-Pyrimido[4,5-B]indol-4(9H)-one’s action include the inhibition of RET kinase signaling, which is activated in numerous cancers . This can result in the slowing of cancer cell growth .
Action Environment
The action, efficacy, and stability of 3H-Pyrimido[4,5-B]indol-4(9H)-one can be influenced by various environmental factors. For example, the compound’s efficacy can be affected by the genetic background of the tumor. The compound is most effective in tumors with both RET and TRK genetic backgrounds .
Future Directions
The future directions for research on 3H-Pyrimido[4,5-B]indol-4(9H)-one and its derivatives could involve further exploration of their kinase inhibition properties . There is potential for these compounds to be developed into effective therapeutic agents for the treatment of diseases associated with abnormal protein kinase regulation and phosphorylation .
properties
IUPAC Name |
3,9-dihydropyrimido[4,5-b]indol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-8-6-3-1-2-4-7(6)13-9(8)11-5-12-10/h1-5H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLOYSHAQVDDDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Pyrimido[4,5-B]indol-4(9H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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